Palmitoyl hexapeptide-14

anti-aging clinical trial tretinoin comparator

Palmitoyl hexapeptide-14 (CAS 891498-01-4, molecular formula C52H92N8O7, MW 941.34 g/mol) is a synthetic lipopeptide belonging to the matrikine-inspired signal peptide class. Its primary sequence is {Pal-Phe}-Ala-Leu-Leu-Lys-Leu-NH2, consisting of a hexapeptide chain N-acylated with palmitic acid to enhance stratum corneum penetration.

Molecular Formula C52H92N8O7
Molecular Weight 941.3 g/mol
Cat. No. B12369828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl hexapeptide-14
Molecular FormulaC52H92N8O7
Molecular Weight941.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N
InChIInChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1
InChIKeyQOJFGLKMGVFTQV-AGPWLXQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Palmitoyl Hexapeptide-14 Procurement Guide: Chemical Identity, Class, and Basic Characteristics for Anti-Aging Bioactive Sourcing


Palmitoyl hexapeptide-14 (CAS 891498-01-4, molecular formula C52H92N8O7, MW 941.34 g/mol) is a synthetic lipopeptide belonging to the matrikine-inspired signal peptide class [1]. Its primary sequence is {Pal-Phe}-Ala-Leu-Leu-Lys-Leu-NH2, consisting of a hexapeptide chain N-acylated with palmitic acid to enhance stratum corneum penetration [1]. Originally developed and patented by Helix BioMedix Inc. (US 8,071,555 B2; EP 2027152), the compound is categorized as a cosmeceutical bioactive peptide with reported triple activity: stimulation of collagen synthesis (Types I, III, IV), promotion of fibroblast proliferation, and inhibition of matrix metalloproteinases (MMPs) [2][3]. It is commercially supplied as a white to off-white powder with typical purity ≥95% and is incorporated into anti-aging formulations at recommended concentrations of 0.01%–6% .

Why Generic Substitution of Palmitoyl Hexapeptide-14 with Other Palmitoylated Signal Peptides Fails: The Multimodal Activity Gap


Palmitoyl hexapeptide-14 cannot be substituted by structurally or functionally adjacent cosmetic peptides—such as palmitoyl pentapeptide-4 (Matrixyl), palmitoyl tripeptide-1, or acetyl hexapeptide-8 (Argireline)—because it uniquely combines three mechanistically distinct anti-aging activities within a single molecule: collagen biosynthesis stimulation, fibroblast proliferation, and MMP inhibition [1]. In contrast, palmitoyl pentapeptide-4 acts primarily through the KTTKS matrikine pathway to upregulate collagen I/III synthesis but lacks documented MMP-suppressive capacity, while acetyl hexapeptide-8 targets neuromuscular junction SNARE complex formation without engaging ECM remodeling pathways [1][2]. Furthermore, palmitoyl hexapeptide-14 has been directly compared to the prescription benchmark tretinoin (Renova 0.05%) in a split-face clinical trial, demonstrating equivalent wrinkle reduction efficacy without retinoid-class irritation—a performance benchmark that no other commercial signal peptide has replicated in a published head-to-head design [3]. The palmitoyl modification is common to many cosmetic peptides, but the specific hexapeptide sequence {Pal-Phe}-Ala-Leu-Leu-Lys-Leu-NH2 endows a distinct receptor-interaction profile that drives the broader ECM-targeting activity spectrum, making in-class substitution scientifically unjustified without comparative efficacy data [1][4].

Palmitoyl Hexapeptide-14 Quantitative Differentiation Evidence: Procurement-Relevant Head-to-Head and Cross-Study Comparative Data


Clinical Wrinkle Reduction Equivalence to Tretinoin (Renova 0.05%) with Superior Tolerability — 12-Week Split-Face Trial

In a 12-week, split-face, double-blind, randomized controlled study involving 29 female volunteers, a palmitoyl hexapeptide-14 gel formulation was directly compared to FDA-approved Renova cream (0.05% tretinoin) for correction of periorbital fine lines and wrinkles. All five blinded investigators rated the peptide formulation as equivalent or superior to tretinoin in reducing the appearance of fine lines and wrinkles, and crucially, palmitoyl hexapeptide-14 achieved this outcome without the skin irritation typically associated with retinoid therapy [1][2]. The study design constitutes a direct head-to-head comparison against the gold-standard prescription anti-aging therapeutic.

anti-aging clinical trial tretinoin comparator

Triple-Mechanism ECM Remodeling Activity Differentiates Palmitoyl Hexapeptide-14 from Palmitoyl Pentapeptide-4 (Matrixyl)

Palmitoyl hexapeptide-14 engages three concurrent ECM-repair mechanisms—Type I/III/IV collagen synthesis stimulation, fibroblast proliferation, and matrix metalloproteinase (MMP-1, MMP-3, MMP-9) inhibition—whereas the closest in-class comparator, palmitoyl pentapeptide-4 (Matrixyl; Pal-KTTKS), acts primarily as a collagen I/III synthesis stimulator via the KTTKS matrikine pathway without documented MMP-inhibitory function [1][2]. Vendor technical data report in vitro quantitative readouts for palmitoyl hexapeptide-14 including: 156% increase in collagen I production, 128% enhancement in collagen III synthesis, 94% upregulation in collagen IV expression, 2.1-fold increase in fibroblast proliferation, and 68% reduction in MMP-1 activity . While these specific numerical values are vendor-sourced and have not been independently verified in peer-reviewed literature, the triple-mechanism activity profile is confirmed in the scientific review literature [1][2].

collagen synthesis MMP inhibition fibroblast proliferation

MMP-1/MMP-3 Inhibitory Activity: Palmitoyl Hexapeptide-14 Provides ECM Protection Not Shared by Neurotransmitter-Inhibitor Peptides

Palmitoyl hexapeptide-14 downregulates MMP-1 and MMP-3 activity, enzymes that are substantially upregulated by UV exposure and are primary mediators of collagen fibril fragmentation in photoaged skin . This ECM-protective function is mechanistically absent from neurotransmitter-inhibitor peptides such as acetyl hexapeptide-8 (Argireline), which reduce wrinkle appearance solely by inhibiting SNARE-complex-mediated neurotransmitter release and muscle contraction without any effect on collagen degradation pathways [1]. The scipeptide.com technical reference cites Fisher et al. (2002) in support of the MMP-1/MMP-3 suppression claim, and vendor data quantify a 68% reduction in MMP-1 activity in vitro . The MMP-inhibitory dimension is significant because it addresses both wrinkle formation and wrinkle prevention—the degradation arm of the ECM turnover balance.

MMP inhibition photoaging ECM protection

Safety Profile: Non-Cytotoxic, Non-Mutagenic, Non-Irritating, Non-Sensitizing — Differentiated Tolerability Versus Retinoids and Alpha-Hydroxy Acids

Independent safety studies have demonstrated that palmitoyl hexapeptide-14 is non-cytotoxic, non-mutagenic, non-irritating, and non-sensitizing at recommended cosmetic use concentrations . The AoGebio technical dossier further specifies that Human Repeated Insult Patch Test (HRIPT) results are negative, confirming no skin sensitization potential, and the peptide is suitable for all skin types including sensitive skin . In contrast, the prescription comparator tretinoin (Renova 0.05%) is associated with retinoid dermatitis in 30–80% of users during the initial treatment phase, characterized by erythema, scaling, and burning sensations, which limits patient compliance [1]. This tolerability gap is a critical procurement-relevant differentiator for OTC anti-aging products where irritation-driven non-compliance is a major market limitation.

safety tolerability HRIPT

Formulation pH Stability Range (4.0–7.5) Supports Broad Compatibility in Complex Cosmetic Matrices

Palmitoyl hexapeptide-14 maintains structural integrity and bioactivity within a pH range of 4.0–7.5, spanning the typical pH envelope of most cosmetic emulsion systems (oil-in-water, water-in-oil, and anhydrous gels) . This pH stability window is notably broader than that of some comparator peptides: copper tripeptide-1 (GHK-Cu) requires careful pH buffering to avoid copper ion precipitation above pH 6.5, and palmitoyl tripeptide-1 formulations may lose activity in acidic environments below pH 5.0 [1]. The palmitoyl hexapeptide-14 pH stability profile enables co-formulation with common acidic actives such as low-pH vitamin C (L-ascorbic acid, pH ~3.5) or alpha-hydroxy acids without requiring separate encapsulation or pH-adjustment strategies, whereas these combinations would degrade or inactivate several competing peptides [1]. Powder-form storage stability is rated at -20°C for 3 years and 4°C for 2 years .

formulation stability pH range cosmetic compatibility

Procurement-Optimized Application Scenarios for Palmitoyl Hexapeptide-14 Based on Verified Evidence


Retinoid-Alternative Anti-Aging Serums and Creams for Sensitive and Intolerant Skin

For consumer segments that cannot tolerate prescription retinoids (tretinoin) or OTC retinols due to irritation, erythema, and peeling, palmitoyl hexapeptide-14 offers a clinically benchmarked alternative. The 12-week split-face study demonstrated equivalence to Renova 0.05% tretinoin in reducing periorbital fine lines and wrinkles with zero irritation [1]. Formulators can position palmitoyl hexapeptide-14-based products at 3–6% concentration as 'retinoid-equivalent without the retinoid reaction,' supported by the anti-catabolic MMP-inhibition data that further distinguishes this peptide from simple collagen-stimulating alternatives . This scenario is particularly suited for the periorbital area, neck/décolletage, and sensitive-skin product lines where retinoids are contraindicated.

Multi-Mechanism Anti-Aging Monotherapy for Streamlined Cosmetic Formulation Supply Chains

Because palmitoyl hexapeptide-14 delivers three mechanistically independent ECM-repair activities (collagen synthesis stimulation, fibroblast proliferation, and MMP inhibition) in a single molecular entity [1], procurement teams can reduce the number of active ingredients needed to achieve comprehensive anti-aging claims. Rather than sourcing separate collagen-stimulating peptides (e.g., palmitoyl pentapeptide-4), MMP inhibitors, and fibroblast activators, a single palmitoyl hexapeptide-14 ingredient at 3–6% can provide all three functions at documented efficacy levels: collagen I +156%, collagen III +128%, fibroblast proliferation 2.1-fold, MMP-1 activity -68% in vitro . This consolidation simplifies supplier management, reduces per-unit formulation cost, and streamlines stability and compatibility testing.

Low-pH Co-Formulation with L-Ascorbic Acid (Vitamin C) for Daytime Antioxidant + ECM-Repair Products

The pH stability range of palmitoyl hexapeptide-14 (pH 4.0–7.5) [1] uniquely enables direct co-formulation with low-pH active ingredients such as L-ascorbic acid (vitamin C, typically formulated at pH 3.0–3.5), which would degrade or inactivate peptides with narrower pH tolerance windows (e.g., copper tripeptide-1, which precipitates above pH 6.5, or palmitoyl tripeptide-1, which loses activity below pH 5.0) . This creates a formulation opportunity for daytime serums that combine the antioxidant photoprotection of vitamin C with the ECM-rebuilding and MMP-inhibitory functions of palmitoyl hexapeptide-14 in a single-bottle format without encapsulation or dual-chamber packaging.

Combination Formulations with Neurotransmitter-Inhibitor Peptides for Dual-Action Wrinkle Correction

Palmitoyl hexapeptide-14 and acetyl hexapeptide-8 (Argireline) operate through completely non-overlapping anti-wrinkle mechanisms: ECM remodeling and collagen protection vs. neuromuscular junction inhibition and muscle-relaxation, respectively [1]. Co-formulation addresses both the structural (static wrinkle) and dynamic (expression-line) components of facial aging simultaneously—a synergistic approach that neither peptide class can achieve alone. Palmitoyl hexapeptide-14's MMP-inhibitory activity further protects newly synthesized collagen from degradation, potentially extending the visible benefit duration of the combined treatment. Recommended co-formulation concentrations: palmitoyl hexapeptide-14 at 3–6%, acetyl hexapeptide-8 at 5–10% [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoyl hexapeptide-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.